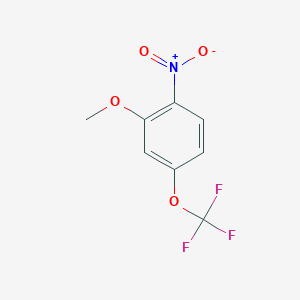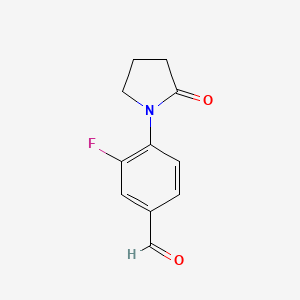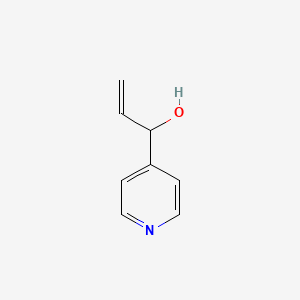![molecular formula C16H30N4O6 B12439947 bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)
bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate: is a chiral compound that has garnered significant interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate typically involves the reaction of (1S,2S)-1,2-diaminocyclohexane with tartaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired diastereomer. The reaction conditions often include the use of solvents such as dichloromethane and the application of nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate is used as a chiral ligand in asymmetric synthesis. It facilitates the formation of chiral centers in target molecules, making it valuable in the production of enantiomerically pure compounds .
Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows it to interact selectively with biological molecules, providing insights into stereospecific processes.
Medicine: In medicine, this compound is explored for its potential as a drug precursor. Its ability to form stable complexes with metal ions makes it a candidate for developing metal-based drugs with improved efficacy and reduced side effects .
Industry: Industrially, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a chiral catalyst in various reactions enhances the efficiency and selectivity of industrial processes .
Mecanismo De Acción
The mechanism of action of bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate involves its interaction with molecular targets through its chiral centers. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. These complexes can facilitate various chemical transformations, including oxidation, reduction, and substitution reactions. The molecular pathways involved often include coordination with transition metals, leading to the activation of substrates and the formation of desired products .
Comparación Con Compuestos Similares
(1S,2S)-1,2-Diaminocyclohexane: A precursor to bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate, used in similar applications.
(1R,2R)-1,2-Diaminocyclohexane: An enantiomer with different stereochemistry, leading to different reactivity and selectivity.
(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine: Another chiral diamine used in asymmetric synthesis and catalysis
Uniqueness: this compound is unique due to its specific stereochemistry and ability to form stable complexes with metal ions. This property makes it particularly valuable in asymmetric synthesis and catalysis, where the formation of chiral centers is crucial .
Propiedades
Fórmula molecular |
C16H30N4O6 |
|---|---|
Peso molecular |
374.43 g/mol |
Nombre IUPAC |
bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C16H30N4O6/c17-9-5-1-3-7-15(9,19)25-13(23)11(21)12(22)14(24)26-16(20)8-4-2-6-10(16)18/h9-12,21-22H,1-8,17-20H2/t9-,10-,11?,12?,15-,16-/m0/s1 |
Clave InChI |
MFVQDCVXBFOJRQ-IZSNDHKZSA-N |
SMILES isomérico |
C1CC[C@]([C@H](C1)N)(N)OC(=O)C(C(C(=O)O[C@]2(CCCC[C@@H]2N)N)O)O |
SMILES canónico |
C1CCC(C(C1)N)(N)OC(=O)C(C(C(=O)OC2(CCCCC2N)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


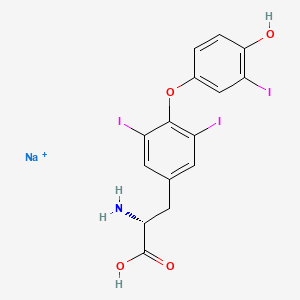

![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B12439870.png)
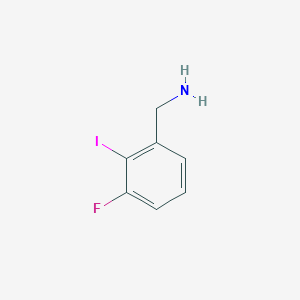
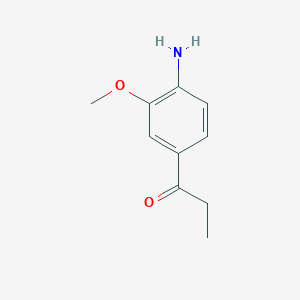
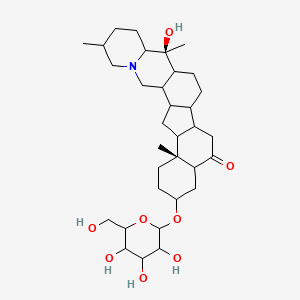
![Bicyclo[3.1.1]heptanethiol, 2,6,6-trimethyl-, silver(1+) salt](/img/structure/B12439893.png)
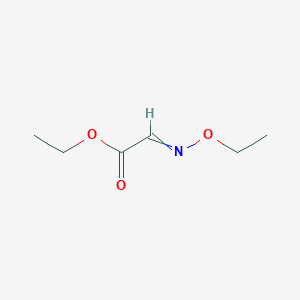
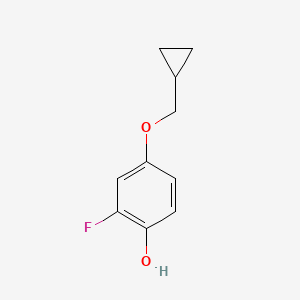
![(3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4'-fluoro-[1,1'-biphenyl]-4-yl}piperidine hydrochloride](/img/structure/B12439936.png)
